Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone
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Overview
Description
Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in great detail.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
A study highlighted the successful microwave-assisted synthesis of novel pyrazoline derivatives containing the furan-2-yl moiety, showing promising anti-inflammatory and antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. The synthesized compounds, particularly 4b and 4e, exhibited significant in vivo anti-inflammatory activity, with some showing potent antibacterial effects. Molecular docking results suggest these compounds could serve as templates for anti-inflammatory drugs (Ravula et al., 2016).
Aza-Piancatelli Rearrangement for Cyclopentenone Synthesis
The furan-2-yl(phenyl)methanol undergoes smooth aza-Piancatelli rearrangement in the presence of phosphomolybdic acid, leading to the formation of trans-4,5-disubstituted cyclopentenone derivatives. This process is efficient, yielding good products with high selectivity in a short time, highlighting the compound's utility in organic synthesis (Reddy et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity
Furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several new derivatives showed promising activity, comparable or even superior to genistein, a positive reference compound. This indicates the compound's potential in therapeutic applications, particularly in diseases where tyrosine kinase activity is a key factor (Zheng et al., 2011).
Diastereoselective Hydrogenation
Research into the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with chiral auxiliaries has shown that furan-2-yl-[(S)-2-(hydroxydiphenylmethyl)-pyrrolidin-1-yl]-methanone can be converted with high diastereoselectivity. This process is important for the synthesis of optically active compounds, which are valuable in medicinal chemistry (Sebek et al., 2009).
Anticancer and Antibacterial Properties
A compound structurally related to furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized and found to possess potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).
Mechanism of Action
Target of Action
Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a novel compound that has been synthesized and studied for its potential biological activities . The primary targets of this compound are protein tyrosine kinases (PTKs) . PTKs play a crucial role in regulating cellular functions such as proliferation, growth, differentiation, and death .
Mode of Action
The compound interacts with its targets, the PTKs, by inhibiting their activity . This inhibition can lead to changes in the signal transduction pathways regulated by these kinases, potentially affecting a variety of cellular functions .
Biochemical Pathways
These could include pathways involved in cell growth and differentiation, among others .
Pharmacokinetics
The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific PTKs it targets and the pathways these kinases regulate. Given the role of PTKs in cellular functions, the compound could potentially have effects on cell growth, differentiation, and death .
properties
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(15-9-5-11-21-15)17-10-4-6-13(17)12-22(19,20)14-7-2-1-3-8-14/h1-3,5,7-9,11,13H,4,6,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSDSSKLQMYBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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